N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
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Overview
Description
N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group attached to a tetrahydroacridinecarboxamide core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with a suitable acridine derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous or organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted acridinecarboxamide compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act on sensory tracts in the spinal cord, exerting analgesic effects. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Acetaminophen: A widely used analgesic and antipyretic, structurally similar to phenacetin.
Etonitazene: A synthetic opioid with structural similarities to N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
332108-91-5 |
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Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-26-16-13-11-15(12-14-16)23-22(25)21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3,5,7,9,11-14H,2,4,6,8,10H2,1H3,(H,23,25) |
InChI Key |
CZGWJMMZHASIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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